N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a fluorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new materials with specific properties.
Biology:
- The compound has potential applications in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
- The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-bromophenyl)sulfanyl]acetamide
Comparison:
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards molecular targets compared to its chloro- and bromo- counterparts.
- The fluorine atom can also influence the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by relevant data and findings from recent studies.
Structural Overview
The compound features a complex structure that integrates an oxadiazole ring , a sulfanyl group , and an acetamide moiety . The oxadiazole ring is known for its diverse biological activities, particularly in anticancer research. The presence of multiple functional groups enhances the compound's potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that form the oxadiazole ring. Common methods include:
- Cyclization of hydrazides with carboxylic acids : This method often requires acidic or basic conditions and can utilize dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to facilitate the reaction.
- Optimized reaction conditions : Careful control of temperature and pH is crucial to maximize yield and purity during synthesis .
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A review on 1,3,4-oxadiazoles highlights their effectiveness as cytotoxic agents against various cancer cell lines . Specifically, the unique combination of structural features in this compound may enhance its anticancer potency compared to simpler analogs.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives have been reported to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to those containing the oxadiazole moiety have shown promising results against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : Compounds with oxadiazole structures often inhibit enzymes involved in cancer progression and microbial resistance.
- Induction of apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells through various pathways.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:
-
Anticancer Activity : A study demonstrated that similar oxadiazole-containing compounds exhibited significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) with varying degrees of efficacy .
Compound Cell Line % Inhibition Compound A A549 35.0% Compound B Caco-2 53.1% - Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related oxadiazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKKPYLTPCBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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